molecular formula C9H15N3OS B8536341 Butanamide, 2-amino-3,3-dimethyl-N-2-thiazolyl-, (2S)-

Butanamide, 2-amino-3,3-dimethyl-N-2-thiazolyl-, (2S)-

Cat. No.: B8536341
M. Wt: 213.30 g/mol
InChI Key: VNXQBJKYPLKUST-ZCFIWIBFSA-N
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Description

Butanamide, 2-amino-3,3-dimethyl-N-2-thiazolyl-, (2S)- is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The specific structure of Butanamide, 2-amino-3,3-dimethyl-N-2-thiazolyl-, (2S)- makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, 2-amino-3,3-dimethyl-N-2-thiazolyl-, (2S)- typically involves the reaction of 2-aminothiazole with a suitable butanamide derivative. One common method is the reaction of 2-aminothiazole with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of Butanamide, 2-amino-3,3-dimethyl-N-2-thiazolyl-, (2S)- may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often use automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Butanamide, 2-amino-3,3-dimethyl-N-2-thiazolyl-, (2S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butanamide, 2-amino-3,3-dimethyl-N-2-thiazolyl-, (2S)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for treating infections and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Butanamide, 2-amino-3,3-dimethyl-N-2-thiazolyl-, (2S)- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antibacterial or antifungal effects. The compound may also modulate inflammatory pathways, providing anti-inflammatory benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanamide, 2-amino-3,3-dimethyl-N-2-thiazolyl-, (2S)- is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the 3,3-dimethylbutanamide moiety provides additional steric and electronic effects, making it more effective in certain applications compared to simpler thiazole derivatives .

Properties

Molecular Formula

C9H15N3OS

Molecular Weight

213.30 g/mol

IUPAC Name

(2S)-2-amino-3,3-dimethyl-N-(1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C9H15N3OS/c1-9(2,3)6(10)7(13)12-8-11-4-5-14-8/h4-6H,10H2,1-3H3,(H,11,12,13)/t6-/m1/s1

InChI Key

VNXQBJKYPLKUST-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)NC1=NC=CS1)N

Canonical SMILES

CC(C)(C)C(C(=O)NC1=NC=CS1)N

Origin of Product

United States

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